molecular formula C20H22O8 B3056552 1,6-Dibenzoyl-D-mannitol CAS No. 7226-27-9

1,6-Dibenzoyl-D-mannitol

Cat. No. B3056552
CAS RN: 7226-27-9
M. Wt: 390.4 g/mol
InChI Key: LDFVROHMRYBVGB-UHFFFAOYSA-N
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Description

1,6-Dibenzoyl-D-mannitol is a chemical compound that belongs to the class of carbohydrate derivatives. It is a white crystalline powder that is soluble in water and ethanol. The compound is widely used in scientific research as it exhibits various biochemical and physiological effects.

Scientific Research Applications

Bioengineering Applications

  • Photosynthetic Mannitol Biosynthesis : Research by Jacobsen and Frigaard (2014) in "Metabolic engineering" demonstrates the genetic modification of the marine cyanobacterium Synechococcus sp. PCC 7002 to photosynthetically produce mannitol from CO2. This process may have implications for the biosynthesis of valuable sugars and sugar derivatives from CO2 in cyanobacteria (Jacobsen & Frigaard, 2014).

Crystallography and Compound Characterization

  • Crystal Structure Analysis : Duggan et al. (2003) in "Acta Crystallographica Section E-structure Reports Online" investigated the crystal structure of a derivative of 1,6-Dibenzoyl-D-mannitol, confirming that the phenylboronate moieties exist as six-membered rings in the solid state (Duggan, Humphrey, Price, & Tyndall, 2003).

Organic Synthesis and Catalysis

  • Development of Chiral Ligands for Catalysis : Brown, Dayrit, and Sinou (1987) in the "Journal of The Chemical Society-perkin Transactions 1" detailed the treatment of D-mannitol 1,6-dibenzoate for the formation of cyclic acetals, leading to the creation of novel phosphine ligands. These ligands demonstrated potential in asymmetric hydrogenation, indicating a role in the synthesis of amino acids from various precursors (Brown, Dayrit, & Sinou, 1987).

Novel Material Development

  • Photochemically Reversible Liquefaction and Solidification : Akiyama et al. (2014) in "ACS applied materials & interfaces" explored multiazobenzene compounds derived from D-mannitols, which exhibited photochemically reversible liquefaction and solidification at room temperature. This research holds potential for the development of reworkable adhesives and other photoresponsive materials (Akiyama et al., 2014).

properties

IUPAC Name

(6-benzoyloxy-2,3,4,5-tetrahydroxyhexyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O8/c21-15(11-27-19(25)13-7-3-1-4-8-13)17(23)18(24)16(22)12-28-20(26)14-9-5-2-6-10-14/h1-10,15-18,21-24H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFVROHMRYBVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10993015
Record name 1,6-Di-O-benzoylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dibenzoyl-D-mannitol

CAS RN

7226-27-9, 5346-88-3
Record name D-Mannitol, 1,6-dibenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC113463
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glucitol,6-dibenzoate, D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Di-O-benzoylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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